(4-Hydroxy-3-methoxyphenyl)methanaminium
Description
(4-Hydroxy-3-methoxyphenyl)methanaminium, also known as vanillylamine hydrochloride (CAS 7149-10-2), is a quaternary ammonium salt derived from benzylamine. Its structure consists of a phenyl ring substituted with a hydroxyl group at position 4, a methoxy group at position 3, and a protonated aminomethyl group (-CH2NH3+) . Key properties include:
This compound is notable for its role as a synthetic intermediate in medicinal chemistry. Derivatives of its precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone, exhibit antioxidant and antimicrobial activities .
Properties
Molecular Formula |
C8H12NO2+ |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methylazanium |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3/p+1 |
InChI Key |
WRPWWVNUCXQDQV-UHFFFAOYSA-O |
SMILES |
COC1=C(C=CC(=C1)C[NH3+])O |
Canonical SMILES |
COC1=C(C=CC(=C1)C[NH3+])O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride
- Structure : Ethylamine chain attached to the phenyl ring (vs. benzylamine in the target compound).
- Key Differences : The ethylamine chain may enhance solubility but reduce steric hindrance compared to the benzylamine group.
- Applications : Used in research for neurotransmitter studies due to structural similarity to dopamine .
N3-Trimethyl(2-oxiranyl)methanaminium chloride
- Structure : Quaternary ammonium with a trimethyl group and an oxirane (epoxide) ring.
- Key Differences : The oxirane ring introduces reactivity for cross-linking, while the trimethyl groups increase hydrophobicity.
- Biological Activity: Promotes growth in saprotrophic fungi (e.g., Fomitopsis pinicola) but inhibits mycorrhizal species like Ganoderma applanatum .
1,7-Bis-(4-hydroxy-3-methoxyphenyl)-heptane-3,5-diol
- Structure: Curcuminoid with two 4-hydroxy-3-methoxyphenyl groups linked by a heptane diol chain.
- Key Differences : Extended conjugation and diol groups enhance antioxidant capacity via radical scavenging.
- Activity: Exhibits curcumin-like antioxidant properties, surpassing simpler phenolic amines in efficacy .
Pyridin-2(1H)-one Derivatives
- Structure: Synthesized from 1-(4-hydroxy-3-methoxyphenyl)ethanone, featuring pyridone rings with bromophenyl or methoxyphenyl substituents.
- Activity :
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%).
- 4-(4-Methoxyphenyl) derivative : Only 17.55% activity, highlighting the critical role of electron-withdrawing groups (e.g., bromine) in enhancing radical scavenging .
Data Table: Comparative Analysis
Research Findings and Implications
- Antioxidant Mechanisms : The 4-hydroxy-3-methoxyphenyl moiety is critical for radical scavenging. Bulky substituents (e.g., bromine) enhance activity by stabilizing radical intermediates .
- Biological Interactions : Quaternary ammonium compounds like N3-trimethyl(2-oxiranyl)methanaminium chloride exhibit species-specific effects on fungi, suggesting tailored applications in agriculture or bioremediation .
- Structural Optimization : Ethylamine derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)-ethylamine) may offer improved blood-brain barrier penetration for neurological applications compared to benzylamine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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